2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole
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Overview
Description
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with 3-methylphenol in the presence of a base to form an intermediate. This intermediate is then reacted with 2-aminobenzophenone under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Industrial methods also focus on minimizing waste and ensuring the safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while reduction can produce chlorophenyl alcohols .
Scientific Research Applications
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-[(1E)-2-(4-chlorophenyl)ethenyl]-: Shares a similar chlorophenyl group but lacks the benzodiazole core.
1-[(1E)-2-(4-chlorophenyl)ethenyl]sulfonyl-4-[(1-(4-pyridinyl)-4-piperidinyl)methyl]piperazine: Contains a similar chlorophenyl group but has different functional groups and a different core structure.
Uniqueness
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is unique due to its combination of a benzodiazole core with chlorophenyl and methoxyphenyl groups. This unique structure contributes to its diverse range of applications and potential therapeutic effects .
Properties
Molecular Formula |
C24H21ClN2O |
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Molecular Weight |
388.9 g/mol |
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[2-(3-methylphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C24H21ClN2O/c1-18-5-4-6-21(17-18)28-16-15-27-23-8-3-2-7-22(23)26-24(27)14-11-19-9-12-20(25)13-10-19/h2-14,17H,15-16H2,1H3/b14-11+ |
InChI Key |
AGEGYAZGXGCHMF-SDNWHVSQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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